Cas no 247113-90-2 (2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile)

2-3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound with significant utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring both fluorine and trifluoromethyl substituents, enhances electrophilic reactivity and metabolic stability, making it a valuable intermediate for constructing complex molecules. The electron-withdrawing properties of the trifluoromethyl group improve selectivity in nucleophilic substitution and cross-coupling reactions. This compound is also notable for its potential in designing bioactive molecules due to its ability to modulate lipophilicity and binding affinity. High purity grades are available to ensure consistent performance in research and industrial applications.
2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile structure
247113-90-2 structure
Product Name:2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile
CAS No:247113-90-2
MF:C9H5F4N
MW:203.13631606102
MDL:MFCD00236305
CID:1067199
PubChem ID:2737600
Update Time:2025-05-22

2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
    • (3-fluoro-4-trifluoromethyl-phenyl)-acetonitrile
    • [3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile
    • 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetonitrile
    • 2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanenitrile
    • AC1MC7JZ
    • CTK0J4658
    • SureCN624789
    • 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile
    • PS-8165
    • CS-0100877
    • 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRIL
    • Benzeneacetonitrile, 3-fluoro-4-(trifluoromethyl)-
    • SCHEMBL624789
    • DTXSID80372171
    • AKOS015853214
    • MFCD00236305
    • EN300-1932695
    • 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile
    • 247113-90-2
    • MDL: MFCD00236305
    • Inchi: 1S/C9H5F4N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
    • InChI Key: SQAMKWHPORKALE-UHFFFAOYSA-N
    • SMILES: FC1C=C(CC#N)C=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 203.03585
  • Monoisotopic Mass: 203.03581181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile Pricemore >>

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Additional information on 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile

Recent Advances in the Study of 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS: 247113-90-2) in Chemical Biology and Pharmaceutical Research

The compound 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS: 247113-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic nitrile derivative is of particular interest due to its unique chemical properties and potential applications in drug discovery and development. Recent studies have explored its role as a versatile building block in the synthesis of biologically active molecules, particularly in the context of kinase inhibitors and other targeted therapies.

One of the key areas of investigation has been the compound's utility in the synthesis of novel kinase inhibitors. Researchers have demonstrated that the trifluoromethyl and fluoro substituents on the phenyl ring enhance the compound's ability to interact with hydrophobic pockets in kinase active sites, thereby improving binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile as a precursor in the development of potent and selective EGFR inhibitors, showing promising results in preclinical models of non-small cell lung cancer.

In addition to its applications in kinase inhibitor development, recent research has explored the compound's potential in agrochemical applications. The unique electronic properties imparted by the fluorine atoms make it an attractive scaffold for the design of new herbicides and pesticides. A study published in Pest Management Science in early 2024 reported the synthesis of several novel herbicidal compounds derived from 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile, demonstrating improved activity against resistant weed species compared to existing commercial products.

The metabolic stability and pharmacokinetic properties of compounds containing the 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile moiety have also been a focus of recent investigations. Researchers have found that the fluorinated aromatic system confers enhanced metabolic stability, potentially addressing some of the challenges associated with rapid clearance of small molecule drugs. This property has been particularly valuable in the development of CNS-targeted therapeutics, where blood-brain barrier penetration is a critical consideration.

From a synthetic chemistry perspective, recent advances have improved the efficiency of producing 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile and its derivatives. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route that significantly reduces production costs while maintaining high purity standards. This development is particularly important as it facilitates the compound's broader application in both academic research and industrial drug discovery programs.

Looking forward, the unique properties of 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile continue to inspire new research directions. Current investigations are exploring its potential in the development of PET imaging agents, leveraging the fluorine atoms for radiolabeling applications. Additionally, its role in the design of covalent inhibitors is being actively studied, with preliminary results suggesting that the electron-withdrawing nature of the substituents may facilitate selective covalent bond formation with target proteins.

In conclusion, 2-3-fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS: 247113-90-2) represents a valuable scaffold in modern medicinal chemistry, with applications spanning from oncology to CNS disorders and agrochemical development. The compound's versatility, combined with recent synthetic and application breakthroughs, positions it as an important tool in the ongoing pursuit of novel therapeutic and agricultural solutions. Future research will likely continue to uncover new applications for this structurally unique molecule, particularly as the field of fluorinated pharmaceuticals continues to expand.

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